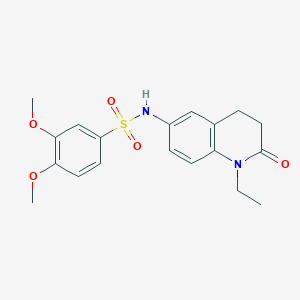![molecular formula C12H21NO B2681188 1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine CAS No. 2248331-46-4](/img/structure/B2681188.png)
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-1-oxaspiro[25]octan-6-yl)pyrrolidine is an organic compound with the molecular formula C12H21NO It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
The synthesis of 1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of 6-methyl-1-oxaspiro[2.5]octane.
Introduction of the Pyrrolidine Ring: The spirocyclic intermediate is then reacted with a pyrrolidine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound’s structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets uniquely. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine can be compared with other spirocyclic compounds such as:
6-Methyl-1-oxaspiro[2.5]octane: This compound shares the spirocyclic core but lacks the pyrrolidine ring, making it less versatile in biological applications.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound has a similar spirocyclic structure but different substituents, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the spirocyclic core with the pyrrolidine ring, providing a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
1-(6-methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(13-8-2-3-9-13)4-6-12(7-5-11)10-14-12/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFVOMARGJIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CO2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-[4-(dibutylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)



![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)


methanone](/img/structure/B2681120.png)


![Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate](/img/structure/B2681123.png)
![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)
